molecular formula C2H6N4 B3126289 Ethanedial, dihydrazone CAS No. 3327-62-6

Ethanedial, dihydrazone

Cat. No.: B3126289
CAS No.: 3327-62-6
M. Wt: 86.1 g/mol
InChI Key: YEIYMELXENLJSN-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethanedial, dihydrazone has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

Ethanedial, also known as glyoxal, is an ethylene releasing plant growth regulator

Mode of Action

It is known that the action of ethanedial is due to the chemically reactive nature of glyoxal . The dihydrazone derivative may interact with its targets in a similar manner, but this requires further investigation.

Biochemical Pathways

Given that ethanedial is an ethylene releasing plant growth regulator , it may influence pathways related to plant growth and development

Result of Action

As an ethylene releasing plant growth regulator, Ethanedial may influence plant growth and development , but the specific effects of its dihydrazone derivative require further investigation.

Biochemical Analysis

Biochemical Properties

Ethanedial, dihydrazone has been found to play a role in biochemical reactions, particularly in the formation of covalent adaptable networks (CANs) . These networks are dynamic and cross-linked, providing a promising approach to solve the issue of recycling thermosets . The compound interacts with various enzymes and proteins, contributing to the stability of the hydrazone bond at around 100°C and favorable hydrazone exchangeability at elevated temperatures .

Cellular Effects

The effects of this compound on cells have been observed in the context of its antibacterial properties . The compound has been found to exhibit a high killing rate (95.8%) for Gram-negative bacteria such as E. coli . This suggests that this compound may influence cell function by interacting with bacterial cell signaling pathways and affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules. It forms a part of dynamic covalent epoxy networks, contributing to their malleability, reprocessability, and resistance to creep . The compound’s effects at the molecular level include the stabilization of the hydrazone bond and facilitation of hydrazone exchangeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits excellent dimensional stability and chemical resistance . Its degradation exhibits temperature, solvent, and acidity dependence .

Metabolic Pathways

Given its role in the formation of dynamic covalent networks, it may interact with enzymes or cofactors involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanedial, dihydrazone can be synthesized through the condensation reaction between glyoxal and hydrazine. The reaction typically involves mixing an aqueous solution of glyoxal with an aqueous solution of hydrazine hydrate under controlled conditions. The reaction proceeds as follows:

C2H2O2+2NH2NH2C2H6N4+2H2O\text{C}_2\text{H}_2\text{O}_2 + 2\text{NH}_2\text{NH}_2 \rightarrow \text{C}_2\text{H}_6\text{N}_4 + 2\text{H}_2\text{O} C2​H2​O2​+2NH2​NH2​→C2​H6​N4​+2H2​O

The reaction mixture is usually stirred at room temperature for several hours until the formation of the dihydrazone is complete. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of temperature and pH, and efficient purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethanedial, dihydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or other nitrogen-containing compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles to form substituted hydrazones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Glyoxal bis(2,4-dinitrophenylhydrazone): Similar structure but with different substituents on the hydrazone groups.

    Oxalyl dihydrazone: Contains an oxalyl group instead of an ethanedial backbone.

    Carbodihydrazone: Derived from carbohydrazide and has different chemical properties.

Uniqueness

Ethanedial, dihydrazone is unique due to its simple structure and the presence of two reactive hydrazone groups. This makes it a versatile compound for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in hydrogen bonding further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

2-hydrazinylideneethylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIYMELXENLJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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